molecular formula C20H17NO2S B12458991 N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B12458991
M. Wt: 335.4 g/mol
InChI Key: RVBZBTWTIUPFIC-UHFFFAOYSA-N
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Description

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with 3-(2,3-dimethylbenzoyl)aniline. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which may offer distinct advantages in its applications.

Properties

Molecular Formula

C20H17NO2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17NO2S/c1-13-6-3-9-17(14(13)2)19(22)15-7-4-8-16(12-15)21-20(23)18-10-5-11-24-18/h3-12H,1-2H3,(H,21,23)

InChI Key

RVBZBTWTIUPFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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